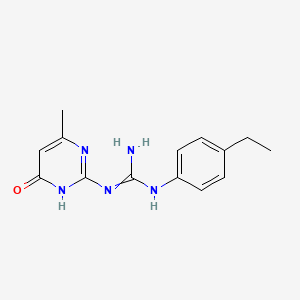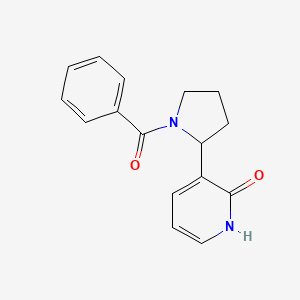
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide is a chemical compound that features a pyrrolidine ring, a pyridine ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-nitropyridine-3-sulfonamide with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Chlor-4-(Pyrrolidin-1-yl)pyridin-3-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Chlorgruppe, unter Verwendung von Reagenzien wie Natriummethoxid.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure bei Raumtemperatur.
Reduktion: Lithiumaluminiumhydrid in Tetrahydrofuran (THF) bei Rückflusstemperatur.
Substitution: Natriummethoxid in Methanol bei Raumtemperatur.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Sulfonderivaten.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von methoxy-substituierten Pyridinderivaten.
Wissenschaftliche Forschungsanwendungen
5-Chlor-4-(Pyrrolidin-1-yl)pyridin-3-sulfonamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung bestimmter Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-4-(Pyrrolidin-1-yl)pyridin-3-sulfonamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, wodurch es seine Wirkungen entfaltet. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Pyrrolidin-1-yl)benzonitril: Ähnlich in der Struktur, aber mit einer Benzonitrilgruppe anstelle eines Pyridinrings.
Pyrrolidin-2,5-dione: Verbindungen mit einem Pyrrolidinring und Diongruppen, die in der pharmazeutischen Chemie eingesetzt werden.
Pyrrolizine: Verbindungen mit einem anellierten Pyrrolidin- und Benzolring, bekannt für ihre biologische Aktivität.
Einzigartigkeit
5-Chlor-4-(Pyrrolidin-1-yl)pyridin-3-sulfonamid ist einzigartig durch seine Kombination aus einem Pyrrolidinring, einem Pyridinring und einer Sulfonamidgruppe. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht vorkommen.
Eigenschaften
Molekularformel |
C9H12ClN3O2S |
|---|---|
Molekulargewicht |
261.73 g/mol |
IUPAC-Name |
5-chloro-4-pyrrolidin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12ClN3O2S/c10-7-5-12-6-8(16(11,14)15)9(7)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,14,15) |
InChI-Schlüssel |
DWFKQGLKARVFDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=NC=C2S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)



![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)





![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)
